5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid
Overview
Description
This compound, also known by its CAS No. 1425334-70-8, has a molecular formula of C14H21BN2O4 and a molecular weight of 292.14 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. The pyrrolidine ring is substituted with a tert-butoxycarbonyl group, and the pyridine ring is substituted with a boronic acid group .Scientific Research Applications
Catalytic Processes and Cross-Coupling Reactions
- Suzuki Cross-Coupling Reaction : A study explored the synthesis of benzaldehyde derivatives through Suzuki cross-coupling reactions involving arylboronic acids like pyridin-4-ylboronic acid, demonstrating efficient catalysis and product separation (Wang et al., 2014).
- Suzuki–Miyaura Cross-Coupling : Research on the Suzuki–Miyaura cross-coupling using similar pyrrolidinylboronic acids produced new 3-hetaryl-1H-pyrroles, highlighting potential applications in developing heterocyclic compounds (Matyugina et al., 2020).
Synthetic Organic Chemistry
- Synthesis of Novel Compounds : Research demonstrates the synthesis of unique compounds like diheteroaryl ethers and related structures using boronic acid derivatives, indicating applications in complex organic synthesis (Ershov et al., 2023).
- Divergent Synthesis of Pyrrolidines : A study highlighted the divergent synthesis of various pyrrolidines from tert-butyloxycarbonyl-protected 1,2-diaza-1,3-dienes, indicating the versatile use of such compounds in organic synthesis (Rossi et al., 2007).
Structural Analysis and Characterization
- Crystal Structure Studies : Analysis of similar compounds like tert-butoxycarbonyl protected pyrrolidines has been conducted, offering insights into molecular configurations and potential applications in crystallography (Yuan et al., 2010).
Medicinal Chemistry and Drug Development
- Development of Enzyme Inhibitors : Research on compounds containing pyrrolidinyl moieties has led to the development of enzyme inhibitors, showcasing potential medicinal applications (Hutchinson et al., 2009).
properties
IUPAC Name |
[5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-14(2,3)21-13(18)17-6-4-5-12(17)10-7-11(15(19)20)9-16-8-10/h7-9,12,19-20H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPDRVAFUSVAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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